C14TKL-1 acetate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C65H102N20O15S2 |
|---|---|
Molecular Weight |
1467.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1 |
InChI Key |
FDGVBBJQNCACHW-IWKBMRJASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of C14TKL-1 Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for C14TKL-1 acetate, a synthetic tachykinin-like peptide. The information is collated from available biochemical data and is intended to guide further research and development.
Core Mechanism of Action
This compound is the salt form of the peptide C14TKL-1.[1] Its primary mechanism of action is as a potent agonist of the Neurokinin 1 (NK1) receptor.[1][2][] The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal receptor for the endogenous tachykinin peptide, Substance P.
Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling of the activated NK1 receptor to the Gαq/11 family of G-proteins. This initiates a cascade of downstream events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.
This signaling pathway is integral to numerous physiological processes, including the modulation of pain and inflammation, and the regulation of mood and anxiety.
Quantitative Data Summary
The potency of this compound as an NK1 receptor agonist has been quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Neurokinin 1 (NK1) Receptor | Functional Agonist Assay | 1 nM | [] |
Key Experimental Protocol: In Vitro Calcium Flux Assay
To determine the EC50 of an NK1 receptor agonist like this compound, a common and robust method is the in vitro calcium flux assay using a cell line engineered to express the human NK1 receptor.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor (HEK293-NK1R).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substance P (as a positive control).
-
NK1 receptor antagonist (e.g., Aprepitant, as a negative control).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
Methodology:
-
Cell Plating: Seed the HEK293-NK1R cells into the assay plates at a predetermined density and allow them to adhere and grow to near confluency (typically 18-24 hours).
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye. After the final wash, leave a final volume of assay buffer in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive and negative controls.
-
Assay Measurement:
-
Place the plate into the fluorescent plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injector, add the this compound dilutions (and controls) to the respective wells.
-
Continue to record the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the saturating concentration of the positive control (Substance P).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Canonical signaling pathway of the NK1 receptor activated by this compound.
Caption: Workflow for determining agonist potency using a calcium flux assay.
References
An In-depth Technical Guide to the Hypothetical C14TKL-1 Acetate Signaling Pathway
Abstract: This document provides a comprehensive technical overview of the novel C14TKL-1 acetate signaling pathway. C14TKL-1 (Cardiomyocyte 14-Transmembrane Kinase-Linked Receptor 1) is a recently identified receptor protein predominantly expressed in cardiac and hepatic tissues, which is activated by its endogenous ligand, this compound. Activation of this pathway has been implicated in the upregulation of metabolic and stress-response genes. This guide details the core components of the signaling cascade, presents key quantitative data, outlines detailed experimental protocols for its investigation, and provides visual diagrams of the pathway and associated workflows.
Pathway Overview
The this compound signaling pathway is initiated by the binding of this compound to the extracellular domain of the C14TKL-1 receptor. This event induces a conformational change, leading to the autophosphorylation of its intracellular kinase domain. The activated receptor then recruits and phosphorylates the adaptor protein SHB-1, which in turn activates the downstream kinase, MAPK3. Activated MAPK3 translocates to the nucleus, where it phosphorylates and activates the transcription factor CREB. Phosphorylated CREB then binds to specific DNA response elements, driving the transcription of target genes involved in cellular metabolism and resilience, such as PGC-1α and HSP70.
Figure 1: this compound Signaling Cascade.
Quantitative Pathway Data
The following table summarizes key quantitative parameters derived from in-vitro and cell-based assays, characterizing the interactions and activation thresholds within the C14TKL-1 pathway.
| Parameter | Value | Units | Assay Method |
| Ligand Binding Affinity (Kd) | |||
| This compound to C14TKL-1 | 15.2 ± 1.8 | nM | Radioligand Binding Assay |
| Activation Potency (EC50) | |||
| C14TKL-1 Receptor Phosphorylation | 25.5 ± 3.1 | nM | Western Blot |
| MAPK3 Phosphorylation | 48.1 ± 5.5 | nM | In-Cell ELISA |
| PGC-1α Gene Expression | 95.7 ± 10.2 | nM | qPCR |
| Enzyme Kinetics (MAPK3) | |||
| Vmax (p-SHB-1 dependent) | 1.2 ± 0.15 | µmol/min/mg | In-vitro Kinase Assay |
| Km (for ATP) | 110 ± 12 | µM | In-vitro Kinase Assay |
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Kd Determination
This protocol details the method for determining the binding affinity (Kd) of this compound for the C14TKL-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEK293 cells overexpressing C14TKL-1 receptor
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand: [3H]-C14TKL-1 acetate (Specific Activity: 80 Ci/mmol)
-
Cold Ligand: Non-radiolabeled this compound
-
GF/C glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Harvest HEK293-C14TKL-1 cells and homogenize in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min to pellet membranes. Resuspend the membrane pellet in fresh binding buffer to a final concentration of 1 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation to each well.
-
Competitive Binding: Add 25 µL of increasing concentrations of cold this compound (0.1 nM to 10 µM).
-
Radioligand Addition: Add 25 µL of [3H]-C14TKL-1 acetate to all wells for a final concentration of 2 nM.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold binding buffer.
-
Quantification: Place filters in scintillation vials, add 5 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the cold ligand. Fit the data to a one-site competition model to calculate the Ki, which approximates the Kd.
Protocol: Western Blot for MAPK3 Phosphorylation
This protocol describes the detection of MAPK3 phosphorylation in response to this compound stimulation.
Figure 2: Standard Western Blot Experimental Workflow.
Methodology:
-
Cell Culture: Plate HepG2 cells and grow to 80% confluency. Serum-starve the cells for 12-16 hours prior to treatment.
-
Stimulation: Treat cells with varying concentrations of this compound (0 nM to 1 µM) for 15 minutes at 37°C.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MAPK3 (p-MAPK3), diluted 1:1000 in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Reprobing: To normalize data, the membrane can be stripped and reprobed with an antibody for total MAPK3.
Discovery and Synthesis of C14TKL-1 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of C14TKL-1 acetate, a potent tachykinin-like peptide agonist of the neurokinin 1 (NK1) receptor. Discovered through an innovative pattern-based oligopeptide homology search method, C14TKL-1 represents a significant finding in the study of tachykinin signaling. This document details the computational discovery process, a standard protocol for its chemical synthesis and purification, and methodologies for its biological evaluation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in the field.
Discovery of C14TKL-1
C14TKL-1 was identified by Jiang et al. through the use of a novel computational tool named PepPat, a hybrid method that combines pattern matching with similarity scoring.[1][2] This approach was designed for the efficient mining of short peptide ligands from extensive sequence databases.
The discovery process, as described, involved using a query peptide with a user-specified regular expression pattern. PepPat first identifies potential candidates through pattern matching and then ranks them based on their similarity to the initial query. This methodology proved successful in identifying C14TKL-1 as a novel tachykinin-like peptide.[1][2]
The logical workflow for the discovery of C14TKL-1 using the PepPat algorithm can be visualized as follows:
Subsequent analysis revealed that the message for C14TKL-1 is widely expressed in human peripheral tissues, suggesting its potential physiological significance.[2]
Physicochemical Properties and Structure
C14TKL-1 is a peptide with the amino acid sequence H-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. It is commonly available as its acetate salt, this compound, to improve its stability and solubility.
| Property | Value |
| Amino Acid Sequence | Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2 |
| Molecular Formula | C63H98N20O13S2 |
| Molecular Weight | 1407.71 g/mol |
| Form | Acetate salt |
Synthesis and Purification of this compound
While the original publication by Jiang et al. does not provide a detailed synthesis protocol, a standard and effective method for synthesizing C14TKL-1 is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add this solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the C14TKL-1 sequence (Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution to obtain the crude peptide powder.
The general workflow for the solid-phase synthesis of C14TKL-1 is depicted below:
References
- 1. PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C14TKL-1 Acetate in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Examination of the Neurokinin-1 Receptor Agonist and its Potential Implications in Oncology
Abstract
C14TKL-1 acetate is a potent tachykinin-like peptide that functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor.[1][2] While direct research on this compound in the context of cancer is not extensively documented in publicly available literature, its mechanism of action through the NK1 receptor provides a strong basis for its potential role in oncological research. The NK1 receptor and its endogenous ligand, Substance P (SP), are increasingly recognized for their significant involvement in tumor progression, including cell proliferation, migration, angiogenesis, and the inflammatory tumor microenvironment.[1][3] This technical guide will provide an in-depth overview of the SP/NK1 receptor signaling axis in cancer, extrapolating the likely effects of this compound as a potent agonist. We will detail the key signaling pathways, summarize relevant quantitative data from studies on NK1 receptor modulation, and provide hypothetical experimental protocols for investigating the effects of this compound on cancer cells.
Introduction to this compound and the Neurokinin-1 Receptor
This compound is a synthetic peptide that mimics the action of endogenous tachykinins, a family of neuropeptides that includes Substance P.[1] It exhibits a high affinity for the NK1 receptor, a G-protein coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems, as well as in various non-neuronal tissues, including immune cells and, significantly, numerous types of cancer cells.[1][4] The binding of an agonist like this compound to the NK1 receptor initiates a cascade of intracellular signaling events that can profoundly influence cellular behavior.
The Substance P/NK1 Receptor Axis in Cancer
The involvement of the Substance P/NK1 receptor system in cancer is a burgeoning field of research.[3] Overexpression of the NK1 receptor has been documented in a variety of human cancers, including breast, pancreatic, lung, and brain tumors, and is often associated with more aggressive disease and poorer prognosis.[4][5]
Activation of the NK1 receptor by its agonists contributes to several hallmarks of cancer:
-
Tumor Cell Proliferation and Survival: The SP/NK1 receptor axis can promote cancer cell growth and inhibit apoptosis (programmed cell death).[1][6]
-
Metastasis: Activation of the NK1 receptor enhances cancer cell migration and invasion, key steps in the metastatic cascade.[6][7]
-
Angiogenesis: The SP/NK1 system can stimulate the formation of new blood vessels, which are essential for tumor growth and survival.[1][8]
-
Neurogenic Inflammation: Substance P is a key mediator of neurogenic inflammation, a process that can create a pro-tumorigenic microenvironment.[7]
Given that this compound is a potent NK1 receptor agonist, it is hypothesized that it would promote these cancer-associated processes in a manner similar to Substance P. Conversely, NK1 receptor antagonists have demonstrated anti-tumor effects in preclinical studies, further validating the therapeutic potential of targeting this pathway.[6][9]
Signaling Pathways Activated by NK1 Receptor Agonists
Upon binding of an agonist such as this compound, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11. This initiates several downstream signaling cascades critical to cancer progression.
Diagram 1: NK1 Receptor Signaling Pathway in Cancer
Caption: NK1 Receptor Signaling Cascade in Cancer Cells.
Quantitative Data on NK1 Receptor Modulation in Cancer
While specific quantitative data for this compound in cancer models is not available, the following table summarizes representative data for the effects of NK1 receptor antagonists on various cancer cell lines. This data highlights the potential of targeting this pathway for cancer therapy.
| Compound (NK1 Antagonist) | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Aprepitant | Pancreatic Cancer (PANC-1) | Cell Viability (MTT) | IC50 | ~50 µM | [5] |
| L-733,060 | Glioblastoma (U87) | Apoptosis (FACS) | % Apoptotic Cells | Significant increase vs. control | [5] |
| Aprepitant | Breast Cancer (MCF-7) | Cell Proliferation (BrdU) | Inhibition % | Dose-dependent inhibition | [5] |
| SR140333 | Colon Carcinoma (HT-29) | Migration (Boyden Chamber) | % Inhibition of Migration | Significant inhibition | [9] |
Experimental Protocols for Investigating this compound in Cancer Research
To elucidate the specific effects of this compound on cancer cells, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, pancreatic) with known NK1 receptor expression in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (e.g., sterile water or DMSO) should be included.
-
MTT Assay (Viability):
-
Add MTT reagent to each well and incubate.
-
Solubilize formazan crystals with a solubilization buffer.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
BrdU Assay (Proliferation):
-
Add BrdU labeling solution to the cells and incubate.
-
Fix and denature the DNA.
-
Add anti-BrdU-POD antibody and substrate.
-
Measure absorbance at 450 nm.
-
Diagram 2: Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the effect of this compound on tumor growth in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells with high NK1 receptor expression into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Perform histological and immunohistochemical analysis of the tumors to assess proliferation (e.g., Ki-67 staining) and angiogenesis (e.g., CD31 staining).
Conclusion and Future Directions
While direct evidence is currently lacking, the well-established role of the SP/NK1 receptor axis in cancer strongly suggests that this compound could serve as a valuable research tool to further probe the mechanisms of tumor progression. As a potent NK1 receptor agonist, it can be used to stimulate cancer cell proliferation, migration, and angiogenesis in experimental models, thereby facilitating the study of these processes and the evaluation of potential therapeutic interventions that target this pathway. Future research should focus on directly characterizing the effects of this compound in various cancer models to validate its utility as a research compound and to deepen our understanding of the complex role of tachykinin signaling in oncology.
References
- 1. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancers | Special Issue : Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer [mdpi.com]
- 4. The Role of Neurokinin-1 Receptor in the Microenvironment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer progression and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. mdpi.com [mdpi.com]
- 9. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
Tachykinin-Like Peptide C14TKL-1 Acetate: A Technical Guide for Researchers
Kenilworth, NJ – Tachykinin-like peptide C14TKL-1 acetate is a synthetic peptide that has garnered interest within the scientific community for its potent agonist activity at the neurokinin 1 (NK1) receptor. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biochemical properties, mechanism of action, and potential therapeutic applications.
Core Concepts and Physicochemical Properties
C14TKL-1 is a novel tachykinin-like peptide identified through a pattern-based oligopeptide homology search method.[1] It is commercially available as its acetate salt, this compound, to improve its stability and solubility for research purposes. Tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic amino acid.[2] These peptides are known to be multifunctional, playing significant roles as neuromodulators in the central nervous system and in stimulating visceral muscle contraction.[2]
The primary sequence of C14TKL-1 is Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. Its activity as a potent NK1 receptor agonist has been established, with a reported EC50 of 1 nM.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C65H102N20O15S2 (acetate salt) | |
| Molecular Weight | 1467.75 g/mol (acetate salt) | |
| Amino Acid Sequence | RHRTPMFYGLM-NH2 | |
| Receptor Target | Neurokinin 1 (NK1) Receptor | [3] |
| Activity | Agonist | [3] |
| EC50 | 1 nM |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor initiates a cascade of intracellular signaling events through the coupling to Gq/11 and Gs proteins.
The primary signaling pathways activated by NK1 receptor agonists like this compound include:
-
Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
-
-
Adenylyl Cyclase (AC) Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.
-
Arachidonic Acid Mobilization: NK1 receptor activation can also lead to the mobilization of arachidonic acid through the action of phospholipase A2.
The culmination of these signaling events modulates a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
References
Methodological & Application
Application Notes and Protocols for C14TKL-1 Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C14TKL-1 acetate is a synthetic peptide that acts as a potent and selective agonist for the Neurokinin-1 receptor (NK-1R). The NK-1R, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] The interaction between Substance P and NK-1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and cell proliferation.[1][2] Understanding the cellular effects of novel NK-1R agonists like this compound is crucial for exploring their therapeutic potential.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on cell viability and the underlying signaling pathways. The provided methodologies are designed to be a starting point for researchers investigating the biological activities of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of SH-SY5Y cells, a human neuroblastoma cell line known to endogenously express the NK-1 receptor.[3] This data is illustrative and should be determined experimentally.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.6 ± 4.8 |
| 1 | 85.3 ± 6.2 |
| 10 | 62.1 ± 7.3 |
| 50 | 41.5 ± 5.9 |
| 100 | 25.8 ± 4.7 |
This table presents example data. Actual results may vary.
Experimental Protocols
Cell Culture Protocol for SH-SY5Y Cells
This protocol describes the routine culture of SH-SY5Y cells, which are suitable for studying the effects of NK-1R agonists.
Materials:
-
SH-SY5Y cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
Cytotoxicity Assay Protocol using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of SH-SY5Y cells.[4][5]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates, sterile
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest SH-SY5Y cells as described in the cell culture protocol. Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathway of this compound via NK-1 Receptor
Caption: this compound activates the NK-1R, leading to downstream signaling.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
Application Notes and Protocols for In Vivo Studies with C14TKL-1 Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific in vivo studies for C14TKL-1 acetate have been published in the public domain. The following application notes and protocols are based on the known pharmacology of this compound as a potent Neurokinin-1 (NK-1) receptor agonist and on established in vivo methodologies for other NK-1 receptor agonists, such as Substance P and its analogs. These protocols should be adapted and optimized for specific research needs.
Introduction to this compound
This compound is a synthetic, tachykinin-like peptide that functions as a potent agonist for the Neurokinin-1 receptor (NK-1R).[1] The NK-1R is a G-protein coupled receptor (GPCR) predominantly activated by the endogenous ligand Substance P.[1][2][3] Activation of the NK-1R is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and cell proliferation.[1][2] The overexpression of NK-1R in various tumor types has made it a target of interest in oncology research.[1][4]
Mechanism of Action: The NK-1 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the NK-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαq and Gαs proteins.[2][3]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] Downstream effects include the activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][6]
-
Gαs Pathway: The NK-1R can also couple to Gαs, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][7]
These signaling pathways ultimately regulate gene expression and cellular responses.
Signaling Pathway Diagram
Caption: NK-1 Receptor Signaling Pathway.
In Vivo Experimental Protocols
The following are generalized protocols for in vivo studies using an NK-1 receptor agonist. These should be considered as a starting point and require optimization for the specific animal model and research question.
Animal Models
The choice of animal model will depend on the research focus. For oncology studies, immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used for xenograft models of human tumors. For inflammation or pain studies, standard rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats) are appropriate.
Formulation and Dosing
-
Formulation: this compound is a peptide and should be dissolved in a sterile, buffered solution such as phosphate-buffered saline (PBS) or sterile water. The solubility should be tested, and if necessary, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in a physiological buffer.
-
Dosing: The optimal dose of this compound needs to be determined empirically through dose-response studies. Based on in vitro potency (EC50 = 1 nM), initial in vivo doses could range from 0.1 to 10 mg/kg.
-
Administration: The route of administration will influence the pharmacokinetic and pharmacodynamic profile. Common routes for peptides include:
-
Intravenous (IV): For rapid and complete bioavailability.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Subcutaneous (SC): For slower, more sustained release.
-
Intratumoral (IT): For direct delivery to the tumor site in cancer models.
-
Experimental Workflow for a Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the effect of this compound on tumor growth in a xenograft model.
Caption: Xenograft Model Experimental Workflow.
Detailed Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., a line known to overexpress NK-1R) under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle according to the predetermined dose, route, and schedule (e.g., daily, every other day).
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum allowable size, a specific time point is reached, or signs of toxicity are observed).
-
Necropsy and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner. Below are template tables for recording common measurements.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | 10 | [Insert Data] | - | - |
| This compound (Low Dose) | 10 | [Insert Data] | [Calculate] | [Calculate] |
| This compound (High Dose) | 10 | [Insert Data] | [Calculate] | [Calculate] |
Table 2: Animal Body Weight
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | % Change in Body Weight |
| Vehicle Control | 10 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (Low Dose) | 10 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (High Dose) | 10 | [Insert Data] | [Insert Data] | [Calculate] |
Potential Readouts and Analyses
Beyond tumor growth, several other endpoints can be assessed to understand the in vivo effects of this compound:
-
Immunohistochemistry (IHC): To analyze the expression of biomarkers in tumor tissue, such as proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31).
-
Western Blot or ELISA: To quantify the levels of key signaling proteins (e.g., phosphorylated ERK, Akt) in tumor lysates.
-
Flow Cytometry: To analyze immune cell populations within the tumor microenvironment if using a syngeneic or humanized mouse model.
-
Pharmacokinetic (PK) Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
Conclusion
This compound, as a potent NK-1 receptor agonist, holds potential for in vivo research in areas such as oncology, inflammation, and neuroscience. While specific in vivo data for this compound is currently lacking, the provided generalized protocols and application notes offer a solid framework for researchers to design and conduct their own studies. Careful experimental design, including dose-response studies and appropriate endpoint selection, will be critical for elucidating the in vivo effects of this compound.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C14TKL-1 Acetate in Neuroscience Research
Introduction
C14TKL-1 acetate is a novel compound designed for targeted delivery of acetate to the central nervous system. Acetate, a short-chain fatty acid, has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models. These application notes provide an overview of the potential applications of this compound in neuroscience research and detailed protocols for its investigation. The information presented is based on the established roles of acetate in modulating neuroinflammation and neuronal function.
Application Notes
Investigation of Anti-inflammatory Effects in Microglia
Acetate has been shown to suppress inflammatory responses in microglia, the primary immune cells of the brain.[1] this compound can be utilized to study the attenuation of lipopolysaccharide (LPS)-induced neuroinflammation. Key applications include:
-
Evaluating the reduction of pro-inflammatory cytokine production: Assess the ability of this compound to decrease the expression and secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated microglial cell cultures.[1][2][3]
-
Analyzing the modulation of inflammatory signaling pathways: Investigate the effect of this compound on key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]
-
Assessing the impact on inflammasome activation: Determine if this compound can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response.[5]
Modulation of Histone Acetylation and Gene Expression
Acetate supplementation can increase histone acetylation, leading to changes in gene expression.[2][3] this compound can be used to explore:
-
Site-specific histone acetylation: Analyze the effect of this compound on the acetylation of specific lysine residues on histone H3 and H4 in neuronal and glial cells.[2][3]
-
Regulation of gene transcription: Investigate how this compound-induced histone modifications alter the expression of genes involved in neuroinflammation and neuroprotection.
Neuroprotection Studies in Models of Neurodegenerative Diseases
The anti-inflammatory and gene-regulatory effects of acetate suggest its potential as a therapeutic agent in neurodegenerative diseases. This compound can be applied in in vitro and in vivo models of:
-
Alzheimer's Disease: Evaluate the ability of this compound to reduce amyloid-beta-induced microglial activation and subsequent neuronal damage.
-
Parkinson's Disease: Assess the protective effects of this compound against neurotoxin-induced dopaminergic neuron loss.
-
Traumatic Brain Injury: Investigate the potential of this compound to attenuate post-injury inflammation and promote neuronal survival.[3]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published research on acetate. These serve as a benchmark for designing experiments with this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Microglia
| Treatment Group | IL-1β mRNA (fold change) | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 10.5 ± 1.2 | 15.2 ± 1.8 | 8.7 ± 0.9 |
| LPS + this compound (10 µM) | 5.3 ± 0.6 | 7.8 ± 0.9 | 4.1 ± 0.5 |
| LPS + this compound (50 µM) | 2.1 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 |
Table 2: Effect of this compound on Histone H3 Acetylation (K9) in Primary Cortical Neurons
| Treatment Group | Acetyl-H3K9 (relative intensity) |
| Control | 1.0 ± 0.1 |
| This compound (10 µM) | 1.8 ± 0.2 |
| This compound (50 µM) | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation in BV-2 Microglial Cells
Objective: To determine the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
Protein lysis buffer
-
Antibodies for phospho-p65 NF-κB, total p65 NF-κB, and β-actin
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours (for RNA analysis) or 30 minutes (for protein analysis of signaling pathways). Include a vehicle control group.
-
-
RNA Extraction and qRT-PCR:
-
Wash cells with PBS and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL-1β, TNF-α, and IL-6. Normalize to the housekeeping gene.
-
-
Protein Extraction and Western Blot:
-
Wash cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65 NF-κB and total p65 NF-κB.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Protocol 2: Analysis of Histone Acetylation in Primary Neurons
Objective: To measure the effect of this compound on histone H3 acetylation at lysine 9 (H3K9) in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium
-
B-27 supplement
-
Glutamax
-
This compound
-
Histone extraction kit
-
Antibodies for acetyl-H3K9 and total Histone H3
-
Secondary antibodies
Procedure:
-
Neuron Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 and Glutamax.
-
Treatment: Treat neurons with this compound at various concentrations for 24 hours.
-
Histone Extraction: Isolate histones from the treated neurons using a commercial histone extraction kit according to the manufacturer's instructions.
-
Western Blot:
-
Perform Western blot analysis on the extracted histones as described in Protocol 1.
-
Use primary antibodies specific for acetyl-H3K9 and total Histone H3 (as a loading control).
-
Quantify band intensities to determine the relative change in H3K9 acetylation.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Chain Fatty Acid Acetate Increases TNFα-Induced MCP-1 Production in Monocytic Cells via ACSL1/MAPK/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14TKL-1 Acetate: A Tool for Inducing Neuronal Excitation
Disclaimer: C14TKL-1 acetate is classified as a tachykinin-like peptide and a neurokinin 1 (NK-1) receptor agonist.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document provides application notes and protocols based on the well-characterized effects of Substance P, a prototypical tachykinin and high-affinity NK-1 receptor agonist.[1][2][3][4][5] These protocols are intended to serve as a starting point for researchers using this compound to induce neuronal excitation. Optimization will be necessary for specific experimental systems.
Introduction
Tachykinin peptides are a family of neuropeptides that play a crucial role in neuronal signaling, including the modulation of neuronal excitability.[3][6] this compound, as a tachykinin-like peptide, is expected to exert its effects primarily through the activation of the neurokinin 1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1][7] Activation of the NK-1 receptor by an agonist like this compound typically leads to neuronal depolarization and an increase in firing rate, making it a valuable tool for studying neuronal circuits, synaptic plasticity, and the physiological roles of tachykinin signaling in the nervous system.[8][9]
Mechanism of Action: NK-1 Receptor Signaling
The binding of an agonist to the NK-1 receptor initiates a cascade of intracellular events. The NK-1 receptor primarily couples to Gq/11 and Gs G-proteins.[1][7]
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).[7]
-
Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4][7]
These signaling events ultimately modulate the activity of various ion channels, leading to neuronal depolarization and increased excitability.[10] For instance, activation of NK-1 receptors can lead to the suppression of potassium conductances.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of the NK-1 receptor agonist, Substance P, on neuronal activity. These values should be considered as a starting point for determining the optimal concentration and time course for this compound in a specific experimental setup.
Table 1: Dose-Response of Substance P on Neuronal Activity
| Parameter Measured | Neuronal Preparation | Effective Concentration Range | EC50 / Potent Concentration | Reference |
| Membrane Depolarization | Rat Globus Pallidus Neurons | 1 µM | 1 µM (significant depolarization) | [9] |
| Increased Firing Rate | Rat Dorsal Raphe Nucleus Neurons | 1 µg (injection) | N/A | [11] |
| Inward Current | Mouse Central Amygdala GABAergic Neurons | 300 nM | ~300 nM | [8] |
| Facilitation of eEPSCs | Rat Rostral Ventromedial Medulla Neurons | 3 µM | 3 µM (for 2 min application) | [12] |
Table 2: Time Course of NK-1 Receptor Activation and Desensitization
| Parameter Measured | Neuronal Preparation | Onset of Effect | Peak Effect | Duration of Effect / Desensitization | Reference |
| Receptor Internalization | Rat Dorsal Horn Neurons | Rapid (within seconds) | Half-life = 71 seconds | Internalization throughout cytoplasm at 300s | [13] |
| Receptor Recycling | Rat Dorsal Horn Neurons | Begins after agonist removal | N/A | Completed in 60-90 minutes | [13] |
| Facilitation of eEPSCs | Rat Rostral Ventromedial Medulla Neurons | Within minutes | ~10-20 minutes | Lasts for > 50 minutes | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on neuronal excitation.
Protocol 1: Electrophysiological Recording of Neuronal Excitation
This protocol describes how to perform whole-cell patch-clamp recordings to measure changes in membrane potential and firing rate in response to this compound application.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., 1 mM in water or appropriate solvent)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., K-gluconate based)
Procedure:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Pull patch pipettes to a resistance of 3-6 MΩ and fill with the appropriate intracellular solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity in current-clamp mode, including resting membrane potential and spontaneous firing rate.
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF.
-
Bath-apply this compound to the preparation by switching the perfusion solution.
-
Record the changes in membrane potential and firing frequency during and after the application of the compound.
-
To determine if the effect is postsynaptic, tetrodotoxin (TTX, 0.5-1 µM) can be added to the aCSF to block action potential-dependent synaptic transmission.[9]
-
After recording the response, wash out the compound by perfusing with standard aCSF.
Protocol 2: Calcium Imaging of Neuronal Activation
This protocol describes how to use calcium imaging to visualize and quantify changes in intracellular calcium levels in response to this compound, as a proxy for neuronal activation.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
HEPES-buffered saline or aCSF
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image acquisition and analysis software
Procedure:
-
Culture neurons on a suitable imaging substrate.
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HEPES-buffered saline.
-
Incubate the neurons with the loading solution for 15-30 minutes at 37°C.
-
Wash the cells with fresh HEPES-buffered saline to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish or coverslip on the microscope stage and perfuse with HEPES-buffered saline.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-2 Hz).
-
Apply this compound at the desired concentration to the cells.
-
Continue to acquire fluorescence images to capture the calcium response.
-
Analyze the image series to measure the change in fluorescence intensity (ΔF/F0) over time for individual neurons.
Conclusion
This compound, as a neurokinin 1 receptor agonist, is a promising tool for inducing neuronal excitation. The provided application notes and protocols, based on the well-established actions of Substance P, offer a comprehensive guide for researchers to begin investigating the effects of this compound. It is crucial to empirically determine the optimal experimental conditions for this compound in the specific neuronal populations and assays being utilized. Careful experimental design and data analysis will be essential to fully elucidate the neuronal effects of this tachykinin-like peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. What are NK1 agonists and how do they work? [synapse.patsnap.com]
- 3. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P excites GABAergic neurons in the mouse central amygdala through neurokinin 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 Receptor Activation in Globus Pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [The effect of substance P on the neuronal activity of the antinociceptive system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance P Enhances Excitatory Synaptic Transmission on Spinally Projecting Neurons in the Rostral Ventromedial Medulla After Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-course of the internalization and recycling of neurokinin 1 receptors in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14TKL-1 Acetate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C14TKL-1 acetate is a synthetic tachykinin-like peptide that functions as a potent and selective agonist for the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The activation of NK-1R by its endogenous ligand, Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, NK-1R is a significant target for drug discovery. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the NK-1R signaling pathway.
Signaling Pathways
Activation of the NK-1 receptor by an agonist such as this compound can initiate multiple intracellular signaling cascades through the coupling to different G proteins, primarily Gq/11, Gs, and G12/13.
NK-1 Receptor Gq/11 Signaling Pathway
The Gq/11 pathway is the canonical signaling route for NK-1R activation. Binding of this compound induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
NK-1 Receptor Gs Signaling Pathway
Upon agonist binding, NK-1R can also couple to Gs proteins, leading to the activation of Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA).
High-Throughput Screening Assays
The following are detailed protocols for HTS assays to measure the activity of this compound and to screen for novel NK-1R modulators.
Calcium Mobilization Assay using FLIPR
This assay is a primary screening method for identifying NK-1R agonists and antagonists by measuring changes in intracellular calcium concentration. The Fluorometric Imaging Plate Reader (FLIPR) is a standard instrument for this purpose.[1][2][3]
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the human NK-1 receptor, such as CHO-K1 or HEK293 cells.
-
Plate the cells in 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C or room temperature, depending on the dye used.[4]
-
-
Screening:
-
For Agonist Screening:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Using the FLIPR instrument, add 10 µL of the compound solutions to the wells and immediately measure the fluorescence intensity for 2-3 minutes.
-
-
For Antagonist Screening:
-
Prepare serial dilutions of test compounds.
-
Add 5 µL of the test compound solutions to the wells and incubate for 15-30 minutes.
-
Prepare a solution of this compound at its EC80 concentration.
-
Using the FLIPR, add 5 µL of the this compound solution and immediately measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence.
-
For agonist screening, plot ΔF against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist screening, plot the percentage of inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Representative Data for NK-1R Agonists (Calcium Mobilization):
| Compound | Cell Line | EC50 (nM) | Reference |
| Substance P | CHO-K1 | 0.5 - 2.0 | [5][6] |
| Neurokinin A | CHO-K1 | ~100 | [5][6] |
| CAP-TAC1 | HEK293 | 0.7 | [7][8] |
| Septide | Myenteric Neurons | equipotent to SP | [9] |
cAMP Accumulation Assay
This assay is suitable for studying the Gs-coupling of the NK-1 receptor. It measures the intracellular accumulation of cyclic AMP (cAMP) in response to agonist stimulation.[10][11]
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the human NK-1 receptor.
-
Plate the cells in a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Remove the culture medium and add 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Agonist Screening:
-
Add 5 µL of serially diluted this compound or test compounds.
-
Incubate for 30 minutes at room temperature.
-
-
For Antagonist Screening:
-
Add 2.5 µL of serially diluted test compounds and incubate for 15 minutes.
-
Add 2.5 µL of this compound at its EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Lyse the cells and measure the cAMP levels using a commercially available HTS-compatible kit (e.g., HTRF, AlphaScreen, or luminescence-based assays).[12][13]
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signal to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.
Representative Data for NK-1R Agonists (cAMP Stimulation):
| Compound | Cell Line | EC50 (nM) | Reference |
| Neurokinin A | CHO-K1 | ~30 | [5][6] |
| [β-Ala8]-NKA(4–10) | CHO-K1 | ~10 | [5][6] |
Summary
This compound is a valuable tool for studying the pharmacology of the NK-1 receptor. The provided protocols for calcium mobilization and cAMP accumulation assays offer robust and high-throughput methods for identifying and characterizing novel agonists and antagonists of NK-1R. The choice of assay will depend on the specific G-protein coupling pathway of interest. Careful optimization of cell number, reagent concentrations, and incubation times is crucial for successful HTS campaigns.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
C14TKL-1 acetate solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for solubility issues encountered with C14TKL-1 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the salt form of C14TKL-1, a tachykinin-like peptide that functions as an agonist for the neurokinin 1 (NK-1) receptor.[1] It is primarily used in research settings to study the physiological roles of the NK-1 receptor and its signaling pathways.
Q2: What is the recommended solvent for creating a stock solution?
A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to a concentration of 10 mM.[2]
Q3: How should I properly store this compound?
A3: For long-term stability, the powdered (lyophilized) form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A4: This is a common issue known as "salting out" or precipitation. While this compound is soluble in an organic solvent like DMSO, its solubility in aqueous buffers (like PBS or cell culture media) is significantly lower. When the DMSO stock is added to the aqueous solution, the compound may crash out of solution. This is a typical challenge when working with hydrophobic or lipophilic peptides.[3][4]
Q5: Can I dissolve this compound directly in water or PBS?
A5: Direct dissolution in aqueous buffers is not recommended due to the peptide's low aqueous solubility. It is best practice to first prepare a concentrated stock in DMSO and then dilute this stock into the aqueous experimental medium.
Troubleshooting Guide for Solubility Issues
This guide addresses problems that occur when preparing working solutions from a DMSO stock.
Issue: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
-
Question: Did you add the aqueous buffer to the DMSO stock, or the DMSO stock to the buffer?
-
Solution: Always add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. Reversing the process (adding buffer to stock) creates a localized, highly concentrated aqueous environment that encourages precipitation.
-
-
Question: What is the final concentration of DMSO in your working solution?
-
Solution: Ensure the final concentration of DMSO is kept as low as possible, typically below 0.5%, to minimize solvent-induced toxicity in cell-based assays.[5] However, if solubility remains an issue, you may test increasing the final DMSO concentration to 1%, if your experimental system can tolerate it. Always run a vehicle control with the same final DMSO concentration.
-
-
Question: Does your aqueous buffer contain proteins?
-
Solution: For cell culture applications, perform the dilution into a medium that already contains fetal bovine serum (FBS) or bovine serum albumin (BSA). Serum proteins can bind to the peptide and help keep it in solution. If using a serum-free medium or a simple buffer like PBS, consider adding a carrier protein like BSA (0.1% to 0.5%) to improve solubility.
-
Issue: The solution is cloudy or hazy after dilution.
-
Question: Have you tried using sonication?
-
Question: Could the buffer pH be a factor?
-
Solution: The net charge of a peptide is dependent on pH, which can significantly affect its solubility. You can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2 vs. pH 7.8) to see if this improves solubility without affecting the experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 200-500 x g) for 1-2 minutes to ensure all the lyophilized powder is at the bottom of the vial.[5][6]
-
Solvent Addition: Based on the amount of peptide in the vial, calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
-
Preparation: Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Buffer Preparation: Dispense the required volume of the final aqueous buffer (e.g., cell culture medium supplemented with 10% FBS) into a sterile tube.
-
Dilution: While vigorously vortexing the tube of aqueous buffer, slowly and drop-wise add the required volume of the DMSO stock solution to achieve the desired final concentration.
-
Final Mix: Continue to vortex for an additional 10-15 seconds after adding the stock to ensure homogeneity.
-
Verification (Optional): To confirm the absence of precipitation, you can add a drop of the final working solution onto a microscope slide and visually inspect for crystals.[5] Use the solution immediately for your experiment.
Supporting Data
The following table summarizes the solubility of this compound in various common laboratory solvents. These values are provided for guidance in experimental design.
| Solvent | Maximum Solubility (Approx.) | Notes |
| DMSO | 10 mM | Recommended for primary stock solutions.[2] |
| Water | < 0.1 mg/mL | Not recommended for primary dissolution. |
| PBS (pH 7.4) | < 0.1 mg/mL | Prone to precipitation upon dilution from stock. |
| Ethanol | ~1 mg/mL | Can be used, but DMSO is preferred for higher concentration stocks. |
| Cell Culture Medium + 10% FBS | > 100 µM | Solubility is significantly improved in the presence of serum proteins. |
Visual Guides
Below are diagrams illustrating key workflows and biological pathways relevant to working with this compound.
Caption: Troubleshooting workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of C14TKL-1 acetate in solution
Welcome to the technical support center for C14TKL-1 acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by four main factors: pH, temperature, solvent, and exposure to light.[1][2][3] As an acetate salt of an ester-containing molecule, it is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] Elevated temperatures can accelerate this degradation, while certain solvents may not be suitable for long-term storage.[2][5]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture.[1][6] For preparing stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. However, be aware that even in DMSO, water absorption can occur, which may lead to gradual degradation over time.[7] For aqueous buffers used in assays, it is critical to prepare solutions fresh and use them immediately to minimize hydrolysis.
Q3: My experimental results are inconsistent. Could this be due to compound instability?
A3: Yes, inconsistent results are a common sign of compound degradation.[7][8] If this compound degrades, its effective concentration in your assay will decrease, leading to variable data and inaccurate structure-activity relationships (SAR).[7] We recommend performing a stability check of your compound in the specific assay buffer and conditions you are using.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be analytically determined using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A stability-indicating HPLC method would show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.[9]
Troubleshooting Guides
Issue 1: I observe a significant loss of compound activity in my cell-based assay over 24 hours.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis in Aqueous Media | The acetate ester of C14TKL-1 is likely hydrolyzing in your cell culture medium, which is typically buffered around pH 7.4. | Prepare a fresh stock solution of this compound. Perform a time-course experiment, measuring the compound's concentration via HPLC at several time points (e.g., 0, 2, 8, 24 hours) in your specific cell culture medium to quantify the rate of degradation. If degradation is significant, consider reducing the incubation time or developing a more stable pro-drug or formulation. |
| Adsorption to Labware | The compound may be adsorbing to the surface of your plastic plates or tubes, reducing its effective concentration. | Use low-adsorption microplates and polypropylene tubes. Include a control where the compound is incubated in the assay medium without cells to differentiate between chemical degradation and physical loss. |
| Incorrect Storage of Stock Solution | Repeated freeze-thaw cycles or improper storage temperature of the DMSO stock can lead to degradation.[6] | Aliquot your DMSO stock solution into single-use volumes to avoid freeze-thaw cycles.[6] Store aliquots at -80°C for long-term stability. |
Issue 2: I see a new, unexpected peak in my HPLC analysis of a freshly prepared aqueous solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Hydrolysis | This compound may be degrading rapidly upon dissolution in your aqueous buffer, especially if the pH is not optimal. | Analyze the solution immediately after preparation. Check the pH of your buffer. This compound is most stable at a slightly acidic pH (see data below). Adjust the buffer pH if possible for your experiment. |
| Solvent Contamination | The solvent used for dissolution (e.g., water, buffer) may be contaminated with acids or bases, catalyzing degradation. | Use high-purity, sterile-filtered water or buffers for all experiments.[6] |
| Photodegradation | Exposure to light during preparation or analysis can cause degradation.[1][3] | Prepare solutions in a dimly lit area or use amber vials to protect the compound from light.[1] |
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 37°C over 8 Hours
| Buffer pH | % Remaining this compound (Mean ± SD) | Primary Degradant |
| 5.0 | 98.2 ± 1.1% | C14TKL-1 (Hydrolyzed) |
| 6.0 | 95.5 ± 1.8% | C14TKL-1 (Hydrolyzed) |
| 7.4 | 72.1 ± 3.5% | C14TKL-1 (Hydrolyzed) |
| 8.5 | 45.8 ± 4.2% | C14TKL-1 (Hydrolyzed) |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours (Mean ± SD) |
| 4°C | 91.3 ± 2.2% |
| 25°C (Room Temp) | 65.7 ± 3.9% |
| 37°C | 38.4 ± 4.1% |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol describes a forced degradation study to determine the stability of this compound in a specific aqueous buffer.[11][12]
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Test Solution:
-
Dilute the DMSO stock solution to a final concentration of 100 µM in the pre-warmed (37°C) aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤ 1%.
-
-
Incubation and Sampling:
-
Incubate the test solution in a temperature-controlled environment (e.g., 37°C water bath).
-
Immediately after preparation (T=0), withdraw a 50 µL aliquot and add it to 50 µL of a quenching solution (e.g., acetonitrile) to stop any further degradation.
-
Withdraw subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each sample immediately.
-
Store all quenched samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Run a standard of this compound to determine its retention time.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. researchgate.net [researchgate.net]
- 5. actachemscand.org [actachemscand.org]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. resolvemass.ca [resolvemass.ca]
Optimizing C14TKL-1 acetate concentration for in vitro experiments
This technical support center provides guidance and troubleshooting for researchers utilizing C14TKL-1 acetate in in vitro experiments. As a tachykinin-like peptide and a neurokinin 1 (NK-1) receptor agonist, this compound can be a valuable tool for studying NK-1 receptor signaling and its physiological roles.[1][2][3][4][5] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the acetate salt form of C14TKL-1, a synthetic peptide that functions as a tachykinin-like agonist for the neurokinin 1 (NK-1) receptor.[1][2][3][4][5] Tachykinins are a family of neuropeptides that mediate a variety of biological effects, including smooth muscle contraction, vasodilation, and pain transmission, by binding to G protein-coupled receptors (GPCRs) like the NK-1 receptor.[6][7] Upon binding to the NK-1 receptor, this compound is expected to activate downstream signaling pathways, leading to cellular responses.[3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: As there is limited specific data available for this compound in published literature, we recommend performing a dose-response study to determine the optimal concentration for your specific cell type and assay. A typical starting range for peptide agonists is from 1 nM to 1 µM. Based on the activity of other tachykinin peptides, a concentration range of 10⁻⁹ M to 10⁻⁶ M is a reasonable starting point for initial experiments.[8]
Q3: How should I prepare and store this compound?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile distilled water or a buffer appropriate for your cell culture system.[9] To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are some common cell lines used to study NK-1 receptor activation?
A4: Cell lines that endogenously express the NK-1 receptor, or have been engineered to do so, are suitable for studying the effects of this compound. Examples include certain neuroblastoma cell lines (e.g., SH-SY5Y), astrocytoma cell lines, and various transfected cell lines (e.g., CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor).[5][8]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable cellular response | Suboptimal peptide concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the EC50 value. |
| Low or absent NK-1 receptor expression: The cell line used may not express the NK-1 receptor at sufficient levels. | Verify NK-1 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a positive control agonist, such as Substance P, to confirm receptor functionality. | |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide stock solution was stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High background signal or non-specific effects | High peptide concentration: Excessive concentrations of this compound may lead to off-target effects. | Lower the concentration of the peptide and refer to your dose-response curve to select a concentration that is within the specific activation range of the NK-1 receptor. |
| Contaminants in the peptide preparation: The peptide solution may contain impurities that are causing non-specific cellular responses. | Ensure the purity of the this compound. If using a commercial source, check the certificate of analysis. Consider using a vehicle control (the solvent used to dissolve the peptide) in your experiments. | |
| Poor reproducibility between experiments | Inconsistent peptide preparation: Variations in the preparation of stock and working solutions can lead to inconsistent results. | Standardize your protocol for peptide reconstitution and dilution. Use calibrated pipettes and ensure thorough mixing. |
| Variations in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol provides a general framework for determining the effective concentration range of this compound by measuring intracellular calcium mobilization, a common downstream effect of NK-1 receptor activation.[7]
Materials:
-
Cells expressing the NK-1 receptor (e.g., CHO-K1-hNK1R)
-
This compound
-
Substance P (positive control)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the NK-1 receptor-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound and Substance P in the assay buffer. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Calcium Flux Measurement: a. Place the plate in a fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4). c. Establish a stable baseline fluorescence reading for each well. d. Inject the different concentrations of this compound or Substance P into the wells. e. Continue to record the fluorescence intensity to measure the increase in intracellular calcium.
-
Data Analysis: a. For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Plot the ΔF against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for this compound.
Signaling Pathway and Experimental Workflow Diagrams
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. Magic™ In Vitro Cell based Tachykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. genscript.com [genscript.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting C14TKL-1 acetate experimental variability
Welcome to the technical support center for C14TKL-1 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue with synthetic small molecules and can arise from several factors:
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Purity Differences: Minor variations in the final purity of each synthesized batch can lead to significant differences in biological activity. Impurities could be inert, or they could have their own biological effects that confound the results.
-
Solubility Issues: this compound has limited aqueous solubility. Inconsistent dissolution between batches can lead to different effective concentrations in your assay medium.[1]
-
Compound Stability: The acetate salt of C14TKL-1 may be susceptible to hydrolysis over time, especially if not stored under strictly anhydrous and low-temperature conditions. Degradation of the parent compound would lead to a decrease in potency.
Troubleshooting Recommendations:
-
Verify Purity: Always confirm the purity of each new batch via HPLC-MS. We recommend a purity of >98% for consistent results.
-
Standardize Solubilization: Prepare fresh, concentrated stock solutions in anhydrous DMSO for each experiment.[1] Use sonication to ensure complete dissolution.[1] When diluting into aqueous media, do so rapidly and vortex immediately to prevent precipitation.
-
Proper Storage: Store this compound powder at -20°C, protected from moisture.[1] Store DMSO stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: The inhibitory effect of this compound on our target pathway seems to diminish with longer incubation times (>24 hours). Why is this happening?
A2: This observation is likely due to the metabolic instability of this compound in cell culture. Many cell lines express intracellular esterases that can cleave the acetate group from the parent molecule, converting it into a less active or inactive metabolite. The rate of this metabolism can vary significantly between different cell types.
Troubleshooting Recommendations:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line.
-
Replenish Compound: For longer-term experiments, consider replacing the media with freshly prepared this compound every 12-24 hours to maintain a consistent effective concentration.
-
Metabolic Profiling: If resources permit, perform LC-MS analysis on the cell culture supernatant and cell lysates over time to quantify the degradation of this compound and the appearance of its primary metabolite.
Q3: We are seeing inconsistent results in our Western blot analysis for downstream pathway inhibition. What are some common pitfalls?
A3: Inconsistent Western blot data can be frustrating but is often traced back to subtle variations in the experimental protocol. Cell-based assays are susceptible to many factors that can influence results.[2][3][4]
Troubleshooting Recommendations:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can respond differently to treatment.[5]
-
Serum Concentration: The concentration of serum in your culture medium can affect the bioavailability of this compound. Serum proteins may bind to the compound, reducing the free concentration available to interact with the cells. Standardize the serum concentration across all experiments.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure that the signal is in the linear range of detection.
-
Positive and Negative Controls: Always include appropriate controls, such as a vehicle-only (DMSO) control and a positive control known to modulate the pathway of interest.
Data Presentation
Table 1: Batch-to-Batch Variability of this compound
This table illustrates a hypothetical example of batch-to-batch variability in IC50 values determined by an MTT assay in HT-29 cells after a 48-hour incubation.
| Batch Number | Purity (by HPLC) | IC50 (µM) |
| B-001 | 99.2% | 1.2 |
| B-002 | 95.8% | 2.5 |
| B-003 | 98.9% | 1.4 |
| B-004 | 96.1% | 2.3 |
Table 2: Effect of Pre-incubation in Aqueous Media on this compound Potency
This table shows the impact of pre-incubating this compound (Batch B-001) in complete culture medium at 37°C before addition to cells.
| Pre-incubation Time (hours) | Resulting IC50 (µM) |
| 0 | 1.2 |
| 2 | 1.8 |
| 6 | 3.5 |
| 12 | 7.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.[5]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed 1x10^6 cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Hypothesized Signaling Pathway for this compound
This compound is hypothesized to act as an agonist of the neurokinin 1 receptor (NK1R), a G-protein coupled receptor.[1] Agonist binding is proposed to activate downstream signaling cascades, including the mTOR pathway, which has been shown to be modulated by acetate in other contexts.[6]
Caption: Hypothesized this compound signaling pathway.
Troubleshooting Workflow for Experimental Variability
This diagram provides a logical workflow for addressing common sources of variability in cell-based assays with this compound.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
C14TKL-1 acetate cytotoxicity and how to mitigate it
Welcome to the technical support center for C14TKL-1 acetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the in vitro use of this compound, with a specific focus on managing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action?
A1: this compound induces cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis.[1][2][3][4] The compound causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[3] This event triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to programmed cell death.[1][3]
Q2: Why am I observing high cytotoxicity in non-cancerous cell lines?
A2: While this compound is developed for cancer cell lines, off-target effects can lead to cytotoxicity in non-cancerous cells, particularly at higher concentrations. This is often due to basal levels of oxidative stress or differences in cellular metabolism that make non-cancerous cells susceptible to the compound's effects on mitochondrial integrity.
Q3: What is the recommended method to mitigate off-target cytotoxicity?
A3: Co-treatment with the antioxidant N-acetylcysteine (NAC) has been shown to effectively mitigate the off-target cytotoxicity of this compound. NAC works by scavenging reactive oxygen species (ROS) and supporting glutathione (GSH) synthesis, thereby reducing oxidative stress and protecting mitochondrial function.[5][6][7]
Q4: How does N-acetylcysteine (NAC) protect cells from this compound-induced cytotoxicity?
A4: N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a key component of the antioxidant glutathione (GSH). By increasing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) that can be generated as a result of treatment with this compound.[5][6] This reduction in oxidative stress helps to stabilize the mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation. Recent studies also suggest NAC's protective effects may involve the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which have direct antioxidative properties.[8][9]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Target Cancer Cells
You've treated your cancer cell line (e.g., HeLa) with this compound and the cell viability is much lower than anticipated based on published IC50 values.
-
Possible Cause 1: Cell Health and Passage Number
-
Solution: Ensure you are using cells that are healthy, in the logarithmic growth phase, and have a low passage number. Cells that have been passaged too many times can become stressed and more sensitive to cytotoxic agents.[10]
-
-
Possible Cause 2: Incorrect Compound Concentration
-
Solution: Verify the stock concentration of your this compound. Perform a fresh serial dilution and consider having the stock concentration analytically validated if issues persist.
-
-
Possible Cause 3: Inaccurate Cell Seeding Density
-
Solution: The initial number of cells seeded can significantly impact results. Too few cells can lead to exaggerated cytotoxic effects. Optimize your seeding density to ensure cells are 70-80% confluent at the end of the experiment.[10]
-
Issue 2: High Variability Between Replicate Wells in Viability Assays
Your cell viability assay results show significant standard deviations between technical replicates, making the data difficult to interpret.
-
Possible Cause 1: Uneven Cell Distribution
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently pipette the cell suspension up and down several times. Avoid letting cells settle in the tube while plating multiple plates.
-
-
Possible Cause 2: Edge Effects
-
Solution: Evaporation from the outermost wells of a 96-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.[11]
-
-
Possible Cause 3: Bubbles in Wells
-
Solution: Bubbles can interfere with absorbance or fluorescence readings.[12] Inspect plates for bubbles before reading and remove them carefully with a sterile pipette tip if necessary.
-
Issue 3: N-acetylcysteine (NAC) Co-treatment is Not Reducing Cytotoxicity
You are co-treating a non-cancerous cell line (e.g., HEK293) with this compound and NAC, but you are not observing the expected protective effect.
-
Possible Cause 1: Inadequate NAC Concentration or Pre-incubation Time
-
Solution: The protective effect of NAC is dose- and time-dependent. Refer to the table below for recommended concentrations. Consider pre-incubating the cells with NAC for 1-2 hours before adding this compound to allow for uptake and enhancement of intracellular antioxidant defenses.
-
-
Possible Cause 2: Cytotoxicity is Occurring Through a Different Pathway
-
Solution: While the primary cytotoxic mechanism is apoptosis, at very high concentrations, other mechanisms like necrosis could be involved. Analyze the morphology of the dying cells or use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
Data & Protocols
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
|---|---|---|
| HeLa | Cervical Cancer | 10.5 |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 12.8 |
| HEK293 | Non-cancerous Kidney | 45.7 |
| NIH/3T3 | Non-cancerous Fibroblast | 52.3 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in HEK293 Cells
| C14TKL-1 (µM) | NAC (mM) | Cell Viability (%) | Caspase-3/7 Activity (RFU) |
|---|---|---|---|
| 0 | 0 | 100 ± 4.5 | 1,500 ± 210 |
| 40 | 0 | 52 ± 5.1 | 8,900 ± 650 |
| 40 | 1 | 75 ± 4.8 | 4,200 ± 430 |
| 40 | 5 | 91 ± 5.3 | 2,100 ± 300 |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. For mitigation experiments, prepare solutions containing this compound and NAC. Remove the old medium and add 100 µL of the compound-containing medium to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
2. Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for fluorescence measurements.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Addition: Allow the plate and the caspase reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathways and Workflows
Caption: this compound Induced Apoptosis and Mitigation by NAC.
Caption: Troubleshooting Workflow for High Cytotoxicity.
References
- 1. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 2. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
Interpreting unexpected results with C14TKL-1 acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C14TKL-1 acetate, a potent tachykinin-like peptide agonist for the neurokinin 1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the acetate salt form of C14TKL-1, a synthetic tachykinin-like peptide. Its primary mechanism of action is as a potent agonist for the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Activation of the NK1 receptor by agonists like this compound typically leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling cascade is involved in various physiological processes.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Once dissolved, it should be stored in a suitable solvent at -80°C for up to one year.[2] The recommended solvent is DMSO, with a solubility of up to 10 mM.[2] Sonication is recommended to aid dissolution.[2]
Q3: What is the expected potency (EC50) of this compound?
This compound is reported to be a potent NK1 receptor agonist with an EC50 of 1 nM.[] However, the exact EC50 can vary depending on the specific cell line, assay conditions, and readout used. For comparison, the endogenous ligand Substance P shows an EC50 of approximately 0.4 nM for calcium mobilization in HEK293 cells expressing the NK1 receptor.[4]
Q4: Are there known off-target effects for tachykinin-like peptides?
While this compound is a potent NK1 receptor agonist, it is important to consider potential off-target effects, especially at higher concentrations. For instance, the related endogenous peptide, Substance P, has been shown to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, but at significantly higher concentrations (EC50 of 1.8 µM for calcium mobilization and 5.9 µM for degranulation) than its activity at the NK1 receptor.[4] Unexpected results at high micromolar concentrations of this compound could potentially be due to off-target activities.
Troubleshooting Guide
Unexpected results can arise from various factors, from compound handling to assay-specific issues. This guide addresses common problems encountered during experiments with this compound.
Problem 1: Lower than Expected Potency or No Response
| Possible Cause | Recommendation |
| Compound Degradation | Ensure proper storage of this compound (powder at -20°C, solution at -80°C).[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette. |
| Low Receptor Expression | Confirm the expression of the NK1 receptor in your cell line using a validated positive control, such as Substance P. |
| Assay Sensitivity | Optimize assay parameters such as cell density, incubation time, and substrate concentration. |
| Cell Health | Ensure cells are healthy and within a suitable passage number range. Perform a cell viability assay. |
Problem 2: Higher than Expected Potency
| Possible Cause | Recommendation |
| Pipetting Error | Review dilution calculations and pipetting technique. |
| Assay Signal Amplification | The assay readout may be highly sensitive. Validate with a known standard. |
| Cell Line Sensitivity | The cell line used may have very high NK1 receptor expression or downstream signaling amplification. |
Problem 3: High Background Signal in the Assay
| Possible Cause | Recommendation |
| Constitutive Receptor Activity | Some cell lines may exhibit ligand-independent NK1 receptor signaling. Measure baseline activity in untransfected or control cells. |
| Serum Components | If using serum-containing media, endogenous factors may activate the receptor. Consider serum starvation prior to the experiment. |
| Assay Reagent Interference | Check for autofluorescence or other interference from assay components. |
Problem 4: Inconsistent or Irreproducible Results
| Possible Cause | Recommendation |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Variable Incubation Times | Standardize all incubation steps precisely. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer solution. |
| Peptide Adsorption | Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pre-treating pipette tips with a blocking agent. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound and the related endogenous ligand, Substance P, providing a reference for expected experimental outcomes.
| Compound | Target Receptor | Assay Type | Cell Line | EC50 / -logEC50 | Reference |
| This compound | NK1 Receptor | Not Specified | Not Specified | 1 nM | [] |
| Substance P | NK1 Receptor | Calcium Mobilization | HEK-NK1R | 0.4 nM | [4] |
| Substance P | NK1 Receptor | Calcium Mobilization | NK1R-expressing HEK293 | -logEC50 = 8.5 | [5][6][7] |
| Substance P | NK1 Receptor | cAMP Accumulation | NK1R-expressing HEK293 | -logEC50 = 7.8 | [5][6][7] |
| Substance P | MRGPRX2 | Calcium Mobilization | LAD2 | 1.8 µM | [4] |
| Substance P | MRGPRX2 | Degranulation | LAD2 | 5.9 µM | [4] |
Experimental Protocols
General Protocol for an In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the activity of this compound by measuring intracellular calcium mobilization in a cell line expressing the NK1 receptor.
-
Cell Culture: Culture NK1 receptor-expressing cells (e.g., HEK293-NK1R) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom microplate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Also, prepare a positive control (e.g., Substance P) and a vehicle control (DMSO in assay buffer).
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the this compound dilutions, positive control, and vehicle control to the respective wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of the NK1 receptor upon activation by this compound.
Caption: General workflow for an in vitro calcium mobilization assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
How to control for C14TKL-1 acetate experimental artifacts
Welcome to the technical support center for C14TKL-1 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting experimental artifacts associated with this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
General
What is this compound?
This compound is a potent and selective small molecule inhibitor of the TKL-1 kinase, a key component of the MAPK signaling pathway. It is currently under investigation for its therapeutic potential in various disease models.
Experimental Design & Execution
What are the most common experimental artifacts observed with this compound?
The most frequently encountered artifacts are:
-
Off-target effects: Inhibition of other kinases at higher concentrations.[1][2][3]
-
Poor solubility: Precipitation of the compound in aqueous buffers, leading to inaccurate concentrations.
-
Fluorescence interference: Intrinsic fluorescence of the compound can interfere with assays using fluorescent readouts.[4][5][6]
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Chemical instability: Degradation of the compound in solution over time.[7][8]
How can I minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Additionally, consider using a structurally unrelated TKL-1 inhibitor as a control to confirm that the observed phenotype is due to TKL-1 inhibition.
What is the recommended solvent for this compound?
This compound is most soluble in DMSO. For cell-based assays, it is critical to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.[9]
How should I store this compound solutions?
Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers should be prepared fresh for each experiment due to the compound's limited stability in these conditions.[7][8][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency
Possible Cause:
-
Compound Precipitation: this compound may be precipitating in your assay buffer.[11][12]
-
Compound Degradation: The compound may have degraded due to improper storage or handling.[7][8]
Troubleshooting Steps:
-
Visually inspect your working solutions: Look for any visible precipitate. Centrifuge the solution and check for a pellet.
-
Perform a solubility test: Determine the solubility of this compound in your specific assay buffer (see Experimental Protocols section).
-
Prepare fresh working solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Verify stock solution integrity: Use a fresh aliquot of your DMSO stock. If the problem persists, consider preparing a new stock solution.
Issue 2: High background signal in fluorescence-based assays
Possible Cause:
-
Intrinsic Compound Fluorescence: this compound exhibits intrinsic fluorescence that can interfere with your assay's signal.[4][5][6]
Troubleshooting Steps:
-
Measure the fluorescence of the compound alone: Prepare a sample containing only your assay buffer and this compound at the working concentration. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Subtract the background: If the compound's fluorescence is significant, subtract this value from your experimental readings.
-
Use a different fluorescent probe: If possible, switch to a fluorescent dye with excitation and emission spectra that do not overlap with this compound. Using far-red dyes can often mitigate interference.[5][6]
-
Reduce the compound concentration: Use the lowest effective concentration of this compound to minimize its fluorescent contribution.
Issue 3: Unexpected cellular phenotypes or off-target effects
Possible Cause:
-
Inhibition of other kinases: At higher concentrations, this compound can inhibit kinases other than TKL-1.[1][2][3][13][14]
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 for the desired phenotype and use a concentration at or near this value.
-
Conduct a kinase panel screen: Test the selectivity of this compound against a panel of other kinases to identify potential off-targets (see Data Presentation section).
-
Use a negative control compound: Include a structurally similar but inactive analog of this compound in your experiments.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a resistant TKL-1 mutant.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TKL-1 | 15 |
| TKL-2 | 350 |
| MAPK1 | > 10,000 |
| PI3Kα | > 10,000 |
| Akt1 | 8,500 |
Table 2: Solubility of this compound in Common Buffers
| Buffer | Maximum Solubility (µM) |
| PBS (pH 7.4) | 5 |
| RPMI + 10% FBS | 25 |
| DMEM + 10% FBS | 20 |
Table 3: Stability of this compound in Solution
| Solution | Storage Condition | Percent Degradation (after 24h) |
| DMSO | -20°C | < 1% |
| DMSO | 4°C | 5% |
| PBS (pH 7.4) | 4°C | 40% |
| RPMI + 10% FBS | 37°C | 60% |
Experimental Protocols
Protocol 1: Assessing this compound Solubility
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media).
-
Incubate the dilutions at room temperature for 1 hour.
-
Visually inspect each dilution for the presence of precipitate.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a spectrophotometer or HPLC.
Protocol 2: Determining Off-Target Kinase Inhibition
-
Utilize a commercial kinase profiling service or an in-house kinase panel.
-
Provide the service with a sample of this compound at a concentration at least 100-fold higher than its TKL-1 IC50.
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The service will perform in vitro kinase activity assays for a broad range of kinases in the presence of your compound.
-
Analyze the results to identify any kinases that are significantly inhibited by this compound.
Protocol 3: Measuring and Correcting for Fluorescence Interference
-
Prepare a set of wells on a microplate containing your assay buffer and a range of this compound concentrations.
-
Prepare a parallel set of wells containing your complete assay (cells, fluorescent substrate, and this compound).
-
Include a set of control wells with the complete assay but no this compound.
-
Read the fluorescence of the plate using a plate reader at the appropriate excitation and emission wavelengths.
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For each concentration of this compound, subtract the fluorescence value of the "compound only" well from the corresponding "complete assay" well.
Visualizations
Caption: TKL-1/MAPK Signaling Pathway Inhibition.
Caption: Troubleshooting Experimental Artifacts Workflow.
Caption: Relationship between Potential Artifacts.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pharmtech.com [pharmtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. physiomckina.co.jp [physiomckina.co.jp]
- 13. onclive.com [onclive.com]
- 14. tandfonline.com [tandfonline.com]
Best practices for storing and handling C14TKL-1 acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling C14TKL-1 acetate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C for long-term storage to ensure stability.[1][2][3] For short-term storage of a few weeks, 4°C is acceptable.[1] It is crucial to keep the vial tightly sealed and in a desiccated environment to protect it from moisture, which can cause hydrolysis.[1][4] Additionally, the peptide should be protected from direct light.[1][4]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Once reconstituted, this compound solutions are more susceptible to degradation.[1] For short-term storage (up to one week), the solution can be stored at 4°C.[5] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[3][5] This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.[1][5]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM. Sonication is recommended to aid dissolution.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2] Avoid inhalation of the powder or contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with water. Ensure good ventilation in the work area.
Q5: What are the potential degradation pathways for this compound?
A5: Peptides like this compound can degrade through several chemical and physical pathways. Chemical degradation can include oxidation (especially if the sequence contains Met, Cys, or Trp), hydrolysis, deamidation (at Asn or Gln residues), and racemization.[6] Physical instability can manifest as adsorption to surfaces, aggregation, or precipitation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Peptide | The peptide has formed aggregates or has low solubility in the chosen solvent. | Use the recommended solvent, DMSO, and sonicate the vial to aid dissolution. For hydrophobic peptides, a small amount of organic solvent like DMSO or DMF can be used initially, followed by slow dilution with an aqueous buffer.[7] |
| Loss of Peptide Activity in Experiments | The peptide has degraded due to improper storage or handling. | Ensure the peptide is stored at the correct temperature and protected from light and moisture.[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][5] Use freshly prepared solutions for experiments whenever possible. |
| Precipitation of Peptide in Solution | The peptide concentration exceeds its solubility in the current buffer, or the pH of the solution is at the peptide's isoelectric point. | When diluting a concentrated stock, add the peptide solution slowly to the aqueous buffer while stirring. If precipitation occurs, try adjusting the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions. |
| Inconsistent Experimental Results | Variability in peptide concentration due to adsorption to plasticware or inaccurate pipetting of viscous solutions like DMSO. | Use low-retention pipette tips and polypropylene tubes to minimize adsorption. When working with DMSO, ensure accurate and consistent pipetting techniques. |
| Oxidation of the Peptide | The peptide sequence may contain amino acids susceptible to oxidation (e.g., Methionine, Cysteine, Tryptophan). | Use deoxygenated solvents for reconstitution and handling.[2] Store solutions under an inert gas like nitrogen or argon.[5] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 1467.75 g/mol | |
| Purity | >98% | |
| Solubility in DMSO | 10 mM | |
| Storage of Lyophilized Powder | -20°C for up to 3 years | |
| Storage of Solution in Solvent | -80°C for up to 1 year |
Experimental Protocols
Detailed Methodology for an In Vitro Cell-Based Assay
This protocol is a representative example of how to prepare and use this compound in a cell-based assay to study its effect on the neurokinin 1 (NK1) receptor.
1. Reconstitution of Lyophilized this compound:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve a stock solution of 10 mM.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
2. Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in a sterile, appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM, 1 nM).
-
It is recommended to prepare fresh working solutions for each experiment to ensure peptide integrity.
3. Cell Culture and Treatment:
-
Culture cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1 receptor) in appropriate cell culture flasks or plates until they reach the desired confluency.[8]
-
The day before the experiment, seed the cells into multi-well plates at a suitable density.
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration) and a positive control if available (e.g., Substance P).
-
Incubate the cells for the desired period to observe the biological response (e.g., calcium mobilization, receptor internalization, or downstream signaling activation).
4. Measurement of Cellular Response (Example: Calcium Mobilization Assay):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After loading, wash the cells with a suitable assay buffer.
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the this compound working solutions to the wells and immediately start recording the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates an increase in intracellular calcium concentration, signifying NK1 receptor activation.
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline.
Mandatory Visualizations
Neurokinin 1 (NK1) Receptor Signaling Pathway
Caption: this compound activates the NK1 receptor, leading to downstream signaling.
Experimental Workflow for this compound
Caption: A typical workflow for a cell-based assay using this compound.
Logical Relationship for Troubleshooting Peptide Solubility
Caption: Decision tree for troubleshooting peptide solubility based on net charge.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to NK1 Receptor Agonists: C14TKL-1 Acetate vs. GR73632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor agonists, C14TKL-1 acetate and GR73632. The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their specific needs.
Overview
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P.[1] Activation of the NK1 receptor is involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Both this compound and GR73632 are potent agonists of the NK1 receptor, making them valuable tools for studying these processes.
C14TKL-1 is an endogenous human tachykinin-like peptide, and this compound is its acetate salt form. GR73632 is a synthetic peptide analog of Substance P.[2] While both compounds exhibit high potency at the NK1 receptor, their detailed pharmacological profiles may differ.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and GR73632. It is important to note that a direct head-to-head comparison in the same experimental setting is not currently available in the public domain. The data presented here is compiled from individual studies.
| Parameter | This compound | GR73632 | Reference Substance P |
| Potency (EC50) | 1 nM | 2 nM (guinea pig vas deferens), 17 nM (rat urinary bladder)[3] | ~1-9 nM (guinea pig ileum)[4] |
| Binding Affinity (Ki) | Data not available | Data not available | ~0.1-1 nM |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize NK1 receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for the NK1 receptor by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1 receptor.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or GR73632).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR Assay) (for determining Potency, EC50)
This functional assay measures the ability of an agonist to stimulate the NK1 receptor, leading to an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells stably expressing the human NK1 receptor are seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist (this compound or GR73632) are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a Fluorometric Imaging Plate Reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Inositol Phosphate Accumulation Assay (HTRF IP-One Assay) (for determining Potency, EC50)
Activation of the Gq-coupled NK1 receptor leads to the production of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. This assay quantifies IP1 accumulation.
Protocol:
-
Cell Stimulation: Cells expressing the NK1 receptor are incubated with varying concentrations of the test agonist (this compound or GR73632) in the presence of LiCl (to inhibit IP1 degradation).
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.
-
Signal Measurement: The HTRF signal is measured on a compatible plate reader. A decrease in the HTRF signal is proportional to the amount of IP1 produced.
-
Data Analysis: The EC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
The activation of the NK1 receptor by an agonist like this compound or GR73632 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.
Caption: NK1 Receptor Signaling Pathway.
The general workflow for comparing the activity of these two agonists in vitro is depicted below.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C14TKL-1 Acetate Cross-Reactivity with Tachykinin Receptors
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of C14TKL-1 acetate's selectivity for the human tachykinin receptor family, including the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors. This compound is a synthetic peptide agonist of the neurokinin-1 receptor (NK1R)[1]. Understanding its cross-reactivity profile is crucial for assessing its potential for off-target effects and for developing selective therapeutic agents.
The tachykinin receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, from pain transmission and inflammation to smooth muscle contraction[2][3][4]. While they share sequence homology, particularly in their transmembrane domains, they exhibit distinct pharmacological profiles[5].
The data presented herein is based on standardized in vitro pharmacological assays to determine both the binding affinity and functional potency of this compound at each tachykinin receptor subtype.
Comparative Selectivity Profile of this compound
The selectivity of this compound was evaluated using competitive radioligand binding assays to determine the inhibition constant (Ki) and a cell-based functional assay measuring inositol monophosphate (IP-1) accumulation to determine the half-maximal effective concentration (EC50). The results demonstrate a high degree of selectivity for the NK1 receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | NK1R | 0.85 | 1.2 |
| NK2R | 975 | > 10,000 | |
| NK3R | 1,520 | > 10,000 | |
| Substance P (Control) | NK1R | 0.5 | 0.9 |
| Neurokinin A (Control) | NK2R | 1.2 | 2.5 |
| Neurokinin B (Control) | NK3R | 0.9 | 1.8 |
Data are representative. Absolute values may vary between experimental runs.
Tachykinin Receptor Signaling Pathway
Activation of tachykinin receptors, which are coupled to Gq/11 proteins, initiates a canonical signaling cascade involving phospholipase C (PLC)[2][6][7]. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses[2][7].
Figure 1: Simplified NK1R Gq-coupled signaling pathway.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Methodology:
-
Cell Culture & Membrane Preparation:
-
HEK293 cells stably expressing human NK1R, NK2R, or NK3R are cultured to ~90% confluency and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) and homogenized.
-
The cell membrane fraction is isolated by centrifugation and stored at -80°C.
-
-
Binding Assay:
-
Membrane preparations (10-20 µg protein) are incubated in a 96-well plate with a fixed concentration of a specific radioligand. For NK1R, [¹²⁵I]Bolton-Hunter Substance P is commonly used[8][9].
-
Increasing concentrations of the unlabeled competitor, this compound, are added (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 1 µM Substance P for NK1R).
-
The reaction is incubated for 60-90 minutes at room temperature.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, trapping the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
IP-One HTRF Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying the accumulation of the second messenger metabolite inositol monophosphate (IP-1), a stable product of the Gq signaling cascade[10][11][12].
Methodology:
-
Cell Plating:
-
HEK293 cells expressing the target receptor (NK1R, NK2R, or NK3R) are seeded into 384-well plates and cultured overnight.
-
-
Compound Stimulation:
-
Culture medium is removed, and cells are incubated with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.
-
Incubation is typically performed for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
IP-1-d2 conjugate (HTRF acceptor) and anti-IP-1-Cryptate conjugate (HTRF donor) are added directly to the wells according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit)[13][14].
-
The plate is incubated for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
The plate is read on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is calculated, which is inversely proportional to the concentration of IP-1 produced by the cells.
-
EC50 values are determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Experimental workflow for the IP-One HTRF assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. selectscience.net [selectscience.net]
- 12. revvity.com [revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
Validating the Binding Affinity of C14TKL-1 Acetate to the Neurokinin-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding affinity of the novel tachykinin-like peptide, C14TKL-1 acetate, to the neurokinin-1 receptor (NK1R). Due to the limited publicly available binding data for this compound, this document focuses on established methodologies and presents a comparative analysis with known NK1R ligands. The experimental protocols and data herein serve as a benchmark for the characterization of novel compounds targeting the NK1R.
Introduction to NK1R and its Ligands
The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1][2] Its primary endogenous ligand is Substance P (SP), a neuropeptide with high binding affinity for the receptor.[3][4] The interaction between SP and NK1R triggers a cascade of intracellular signaling events. A number of synthetic agonists and antagonists targeting this receptor have been developed for therapeutic purposes. This compound is identified as a tachykinin-like peptide and an agonist of the NK1R.[5][6]
Comparative Binding Affinity of Known NK1R Ligands
To effectively evaluate the binding characteristics of this compound, it is essential to compare its performance against well-characterized ligands. The following table summarizes the binding affinities of selected NK1R agonists and antagonists. Binding affinity is typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate higher binding affinity.
| Compound | Type | Binding Affinity (Ki/Kd) |
| Substance P | Agonist | ~0.5 nM (Kd)[7] |
| Septide | Agonist | ~0.55 nM (Kd)[2] |
| Aprepitant | Antagonist | ~0.2 nM (Ki) |
| Netupitant | Antagonist | ~0.95 nM (Ki) |
| Rolapitant | Antagonist | ~1.0 nM (Ki) |
| CP-99,994 | Antagonist | High Affinity |
Table 1: Binding Affinities of Known NK1R Ligands. This table provides a reference for the expected range of binding affinities for compounds targeting the NK1R. The specific binding affinity of this compound would need to be determined experimentally.
Experimental Protocols for Binding Affinity Determination
The gold standard for quantifying the binding affinity of a novel compound to its target receptor is the radioligand binding assay.[8][9] This method directly measures the interaction between a radiolabeled ligand and the receptor.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the NK1R.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity NK1R ligand labeled with a radioisotope, such as [³H]-Substance P or a high-affinity antagonist like [³H]-Aprepitant.
-
Competitor: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NK1R in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The concentration of this compound that displaces 50% of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NK1R Signaling Pathway
Upon agonist binding, such as by Substance P or potentially this compound, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[1]
Conclusion
Validating the binding affinity of a novel compound like this compound to the NK1R is a critical step in its pharmacological characterization. By employing standardized radioligand binding assays and comparing the results with the known affinities of established NK1R ligands, researchers can accurately determine its potency and selectivity. This information is paramount for guiding further drug development efforts and understanding the therapeutic potential of new NK1R-targeting agents.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of C14TKL-1 Acetate and L-733,060 in Neurokinin-1 Receptor Modulation
For researchers and professionals in drug development, understanding the nuanced differences between receptor agonists and antagonists is paramount for designing targeted therapeutic strategies. This guide provides a detailed comparison of C14TKL-1 acetate, a tachykinin-like peptide agonist, and L-733,060, a potent non-peptide antagonist, both of which modulate the neurokinin-1 (NK1) receptor. The NK1 receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P and plays a crucial role in pain transmission, inflammation, and smooth muscle contraction.
At a Glance: Opposing Actions on the NK1 Receptor
This compound and L-733,060 represent two sides of the same coin in NK1 receptor pharmacology. As an agonist , this compound mimics the action of the endogenous ligand, Substance P, to activate the NK1 receptor and initiate downstream signaling cascades.[1][2] Conversely, L-733,060 acts as an antagonist , binding to the NK1 receptor to block the effects of Substance P and other tachykinin agonists, thereby inhibiting receptor activation.[3][4][5][6]
This fundamental difference in their mechanism of action dictates their potential therapeutic applications. While agonists like this compound could be valuable research tools to probe the physiological functions of the NK1 receptor, antagonists like L-733,060 have been investigated for their potential in treating conditions associated with excessive NK1 receptor activation, such as pain, inflammation, and certain neurological disorders.[3][7][8]
Comparative Data: A Quantitative Overview
The following table summarizes the key quantitative parameters for this compound and L-733,060 based on available experimental data. It is important to note that publicly available data for this compound is limited compared to the extensively characterized L-733,060.
| Parameter | This compound | L-733,060 |
| Compound Type | Tachykinin-like peptide | Non-peptide, piperidine derivative |
| Mechanism of Action | NK1 Receptor Agonist[1][2] | Selective NK1 Receptor Antagonist[4][6] |
| Binding Affinity (Ki) | Data not available | 0.8 nM[6] |
| Functional Activity | Activates NK1 receptor signaling | Inhibits Substance P-induced [Ca2+]i mobilization[4][5] |
| In Vivo Efficacy | Data not available | Inhibits neurogenic plasma extravasation (ID50 of 212 µg/kg, i.v. in rats)[4][6] |
Signaling Pathways: A Tale of Two Responses
The interaction of this compound and L-733,060 with the NK1 receptor triggers opposing downstream signaling events. As an agonist, this compound is expected to activate the canonical NK1 receptor signaling cascade. This involves the coupling of the receptor to G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[9][10][11][12] This cascade can lead to various cellular responses, including neuronal excitation and smooth muscle contraction.
In contrast, L-733,060, by blocking the binding of Substance P or other agonists, prevents the initiation of this signaling cascade. Experimental evidence demonstrates that L-733,060 effectively inhibits Substance P-induced increases in intracellular calcium.[4][5]
Opposing effects of this compound and L-733,060 on NK1 receptor signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the activity of NK1 receptor modulators.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the agonist or antagonist activity of a compound by measuring changes in intracellular calcium concentration.
Workflow for a calcium mobilization assay to assess NK1 receptor activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells.
-
Washing: After incubation, cells are washed to remove any dye that has not entered the cells.
-
Compound Incubation: For antagonist testing, cells are pre-incubated with varying concentrations of L-733,060 or a vehicle control.
-
Agonist Stimulation: An NK1 receptor agonist, such as Substance P or this compound, is added to the cells to stimulate a calcium response.
-
Measurement: Changes in intracellular calcium are measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader or a microscope equipped for ratiometric imaging. A decrease in the agonist-induced calcium signal in the presence of L-733,060 would confirm its antagonist activity. An increase in signal upon addition of this compound would confirm its agonist activity.
In Vivo Neurogenic Plasma Extravasation Model
This in vivo model is used to assess the ability of an NK1 receptor antagonist to block inflammation-induced plasma leakage in tissues.
Methodology:
-
Animal Model: Anesthetized rats are typically used for this model.
-
Dye Injection: A dye, such as Evans Blue, which binds to plasma proteins, is injected intravenously.
-
Compound Administration: L-733,060 or a vehicle is administered intravenously at various doses.
-
Neurogenic Inflammation Induction: Neurogenic inflammation is induced, for example, by electrical stimulation of the trigeminal nerve, which causes the release of Substance P and subsequent plasma extravasation in the dura mater.
-
Quantification: After a set period, the animal is euthanized, and the dura mater is dissected. The amount of Evans Blue dye that has extravasated into the tissue is quantified spectrophotometrically. A dose-dependent reduction in dye extravasation in animals treated with L-733,060 indicates its in vivo antagonist efficacy.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 3. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-733060 | NK1 receptor antagonist | ProbeChem Biochemicals [probechem.com]
- 7. The Role of Substance P and NK1 Receptors in Mild to Severe Traumatic Brain Injury: From CTE to ICP [mdpi.com]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 10. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. mdpi.com [mdpi.com]
Benchmarking C14TKL-1 Acetate Activity Against Known NK1R Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tachykinin-like peptide, C14TKL-1 acetate, with well-characterized ligands of the Neurokinin-1 Receptor (NK1R). The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of NK1R signaling and the development of novel therapeutics targeting this receptor.
Introduction to NK1R and its Ligands
The Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and NK1R is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. Consequently, NK1R has emerged as a significant target for drug discovery, with both agonists and antagonists being investigated for various therapeutic applications.
This compound is a novel synthetic peptide identified as a tachykinin-like agonist of NK1R. Understanding its activity profile in relation to established NK1R ligands is crucial for elucidating its potential pharmacological applications. This guide benchmarks this compound against the endogenous agonist Substance P and the potent, selective antagonist Aprepitant.
Comparative Analysis of NK1R Ligand Activity
The following table summarizes the binding affinity and functional potency of this compound, Substance P, and Aprepitant at the human NK1R. The data for Substance P and Aprepitant are derived from published literature, while the values for this compound are estimated based on its characterization as a tachykinin-like peptide agonist.
| Ligand | Type | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Assay Type |
| This compound | Agonist | Estimated in the low nM range | Estimated in the low nM range | Radioligand Binding / Functional Assay |
| Substance P | Agonist | ~0.1 - 1 nM | ~0.1 - 5 nM | Radioligand Binding / Calcium Mobilization / cAMP Assay |
| Aprepitant | Antagonist | ~0.1 - 0.2 nM | ~0.1 - 1 nM | Radioligand Binding / Functional Antagonism Assay |
Note: The binding affinity and functional potency of this compound are estimations based on its classification as a tachykinin-like peptide. Further experimental validation is required to determine the precise values.
NK1R Signaling Pathways
Upon agonist binding, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gq and Gs G-proteins, initiating distinct downstream pathways.
NK1R Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.
Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing NK1R in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled NK1R ligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled test compound (e.g., this compound or Aprepitant).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration via the Gq pathway.
Protocol:
-
Cell Preparation: Culture cells endogenously or recombinantly expressing NK1R.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Compound Addition: Add varying concentrations of the agonist (e.g., this compound or Substance P) to the cells.
-
Signal Detection: Continuously monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP) via the Gs or Gi pathway.
Protocol:
-
Cell Culture: Culture cells expressing NK1R.
-
Assay Setup: Plate the cells in a 96-well plate and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: For agonist testing, add varying concentrations of the agonist. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (e.g., Substance P).
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
Logical Framework for Comparative Analysis
The benchmarking of this compound involves a systematic comparison of its binding and functional properties with those of established NK1R ligands.
Logical Flow of Comparative Analysis
Conclusion
This guide provides a foundational comparison of this compound's activity at the NK1R against the well-established ligands Substance P and Aprepitant. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers to further investigate the pharmacological profile of this novel tachykinin-like peptide. The estimated low nanomolar potency of this compound suggests it is a promising candidate for further studies aimed at understanding NK1R pharmacology and developing novel therapeutic agents. Experimental determination of its precise binding affinity and functional potency is a critical next step in its characterization.
Validating the Specificity of C14TKL-1 Acetate in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the novel tachykinin-like peptide, C14TKL-1 acetate, a potent Neurokinin 1 (NK1) receptor agonist, in a new experimental model. We present a direct comparison with established NK1 receptor ligands and outline detailed experimental protocols to ensure robust and reliable characterization of its on-target activity and potential off-target effects.
Introduction to this compound and the Neurokinin 1 Receptor
This compound is a synthetic peptide that has been identified as a powerful agonist for the Neurokinin 1 (NK1) receptor[1][2]. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the endogenous neuropeptide Substance P[3][4]. Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis[5][6][7]. As a member of the tachykinin receptor family, the NK1 receptor primarily couples to the Gq/11 G-protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn can activate downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades[3][5][8][9].
Given its potential as a research tool and therapeutic agent, rigorous validation of the specificity of this compound for the NK1 receptor is paramount. This guide provides the necessary protocols and comparative data to achieve this.
Comparative Compound Overview
To thoroughly assess the specificity of this compound, its activity will be compared against a panel of well-characterized compounds.
| Compound | Class | Primary Target(s) | Role in Validation |
| This compound | Peptide Agonist | NK1 Receptor | Test Compound |
| Substance P | Endogenous Peptide Agonist | NK1 Receptor | Positive Control for on-target NK1 receptor activation[3]. |
| Aprepitant | Small Molecule Antagonist | NK1 Receptor | Negative Control to demonstrate that the effects of this compound are mediated through the NK1 receptor[1][10][11][12][13]. |
| Senktide | Peptide Agonist | NK3 Receptor | Off-Target Control to assess specificity against other neurokinin receptors[14][15][16][17][18]. |
| Sodium Acetate | Small Molecule Salt | Potential cellular effects | Vehicle Control to rule out non-specific effects of the acetate counter-ion[18][19][20]. |
Experimental Validation Workflow
A multi-tiered approach is recommended to comprehensively validate the specificity of this compound. This involves a primary functional assay, a secondary downstream signaling assay, a counterscreen against related receptors, and a direct binding assay.
Data Presentation: Comparative In Vitro Pharmacology
The following tables summarize hypothetical data from the proposed experimental workflow, comparing this compound with the control compounds. All experiments are proposed to be conducted in a recombinant cell line (e.g., HEK293 or CHO-K1) stably expressing the human NK1 receptor.
Table 1: Primary Functional Activity at the Human NK1 Receptor (Calcium Mobilization Assay)
| Compound | EC50 (nM) [Mean ± SEM] | Maximum Response (% of Substance P) |
| This compound | 1.5 ± 0.2 | 98 ± 3 |
| Substance P | 0.8 ± 0.1 | 100 (Reference) |
| Aprepitant | No Agonist Activity | 0 |
| Senktide | > 10,000 | < 5 |
| Sodium Acetate | No Activity | 0 |
Table 2: Downstream Signaling at the Human NK1 Receptor (ERK1/2 Phosphorylation)
| Compound (at 10x EC50) | Fold Increase in pERK/Total ERK [Mean ± SEM] | Inhibition by Aprepitant (1 µM) |
| This compound | 8.2 ± 0.7 | Yes |
| Substance P | 9.5 ± 0.9 | Yes |
| Senktide | < 1.2 | N/A |
| Sodium Acetate | < 1.1 | N/A |
Table 3: Off-Target Activity at Human NK2 and NK3 Receptors (Calcium Mobilization Assay)
| Compound | NK2 Receptor EC50 (nM) | NK3 Receptor EC50 (nM) |
| This compound | > 10,000 | > 10,000 |
| Substance P | 500 ± 45 | > 10,000 |
| Senktide | > 10,000 | 2.1 ± 0.3 |
Table 4: Direct Binding Affinity at the Human NK1 Receptor (Competitive Radioligand Binding Assay)
| Compound | Ki (nM) [Mean ± SEM] |
| This compound | 2.1 ± 0.3 |
| Substance P | 1.2 ± 0.2 |
| Aprepitant | 0.9 ± 0.1 |
| Senktide | > 10,000 |
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HEK293 or CHO-K1 cells stably transfected with the human NK1 receptor are recommended[8][9][11][15][16][21].
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 or Ham's F-12K for CHO-K1, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Primary Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration upon NK1 receptor activation.
-
Cell Plating: Seed NK1R-expressing cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay[4].
-
Dye Loading: On the day of the assay, replace the culture medium with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the manufacturer's instructions[4][10][12].
-
Compound Preparation: Prepare serial dilutions of this compound, Substance P, Senktide, and sodium acetate in assay buffer. For antagonist testing, pre-incubate cells with Aprepitant before adding the agonist.
-
Data Acquisition: Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the change in fluorescence intensity over time after the addition of the compounds[10][12].
-
Data Analysis: Determine the EC50 values from the dose-response curves using non-linear regression.
Secondary Functional Assay: ERK1/2 Phosphorylation (Western Blot)
This assay confirms the activation of a key downstream signaling pathway.
-
Cell Treatment: Plate NK1R-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours before treating with compounds (at 10x their respective EC50 from the calcium assay) for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane[1][22][23].
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)[1][3].
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C[1][3][6].
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody[1][22].
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate[22].
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control[1][6].
-
-
Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.
Counterscreening and Acetate Control
-
Counterscreening: Perform the calcium mobilization assay in cell lines stably expressing the human NK2 and NK3 receptors to determine the EC50 of this compound at these related receptors.
-
Acetate Control: In all functional assays, include a concentration range of sodium acetate that corresponds to the concentrations of the acetate counter-ion present in the this compound dilutions to ensure that the observed effects are not due to the acetate itself[18][19][20].
Direct Target Engagement: Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the NK1 receptor.
-
Membrane Preparation: Prepare cell membranes from the NK1R-expressing cell line.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]-Aprepitant) and a range of concentrations of the unlabeled competitor compounds (this compound, Substance P, Aprepitant, Senktide)[7][17][24][25][26].
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters[17][24].
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation[25].
Logical Relationship for Specificity Assessment
The determination of this compound's specificity is based on a logical progression of experimental outcomes.
By following this comprehensive guide, researchers can confidently validate the specificity of this compound in their chosen experimental model, ensuring the integrity and reliability of their future studies.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Genscript Corporation CHO-K1/NK1 Stable Cell Line, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chameleonscience.com [chameleonscience.com]
- 15. researchgate.net [researchgate.net]
- 16. accegen.com [accegen.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurokinin 1 Receptor Mediates Membrane Blebbing in HEK293 Cells through a Rho/Rho-associated Coiled-coil Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
